molecular formula C16H10BrNO3 B1269635 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 313241-30-4

6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1269635
CAS No.: 313241-30-4
M. Wt: 344.16 g/mol
InChI Key: QYJSYSNGXIKVGZ-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H10BrNO3 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Rearrangement

6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives are explored in chemical synthesis. One study involved the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their bromination to 3-bromo derivatives. These derivatives underwent molecular rearrangements to form 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids, highlighting the potential for creating diverse quinoline-based compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).

Photophysical Properties

Another area of application involves the study of photophysical properties. A research work synthesized azole-quinoline based fluorophores, including derivatives of this compound, to examine their excited-state intramolecular proton transfer (ESIPT) and emission properties. This research is vital for developing new materials for optical applications (Padalkar & Sekar, 2014).

Antimicrobial and Antimalarial Agents

In the realm of biomedical research, some quinoline derivatives have been synthesized as potential antimicrobial and antimalarial agents. For instance, novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives were created and tested for their efficacy against various microorganisms and P. falciparum, the causative agent of malaria (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic targets, which are crucial for understanding its role in cellular processes . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect various types of cells, leading to changes in their proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of specific genes, thereby impacting cellular processes at a fundamental level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often results in conformational changes in the target molecules, which can alter their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against certain diseases . At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage threshold is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which determine its localization and accumulation in different cellular compartments . This distribution pattern can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJSYSNGXIKVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353787
Record name 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313241-30-4
Record name 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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